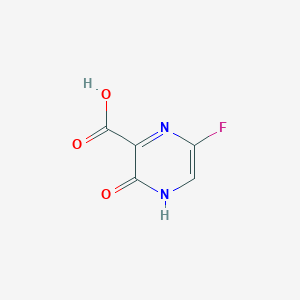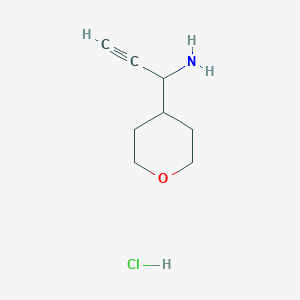![molecular formula C17H19NO2S B1435941 10-[2-(2-甲氧基乙氧基)乙基]-10H-吩噻嗪 CAS No. 2098786-35-5](/img/structure/B1435941.png)
10-[2-(2-甲氧基乙氧基)乙基]-10H-吩噻嗪
描述
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 在能量储存中的应用
10-[2-(2-甲氧基乙氧基)乙基]-10H-吩噻嗪,一种吩噻嗪衍生物,因其在能量储存应用中的潜力而被探索。在一项研究中,新的吩噻嗪衍生物,包括与指定化合物相关的衍生物,作为可与非水电解质混溶的两电子给体显示出有希望的结果。该性质对于开发非水氧化还原液流电池中的高浓度氧化还原电解质至关重要 (Attanayake 等,2019)。
2. 抗癌特性
对与 10-[2-(2-甲氧基乙氧基)乙基]-10H-吩噻嗪密切相关的吩噻嗪衍生物的研究显示出对乳腺癌细胞系具有显着的活性。该研究合成了各种吩噻嗪衍生物并评估了它们的抗癌作用,展示了这些化合物在癌症治疗中的潜力 (Ahmed 等,2018)。
3. 在抗菌和抗氧化应用中的潜力
合成了一系列 10H-吩噻嗪的新型脲衍生物,包括与 10-[2-(2-甲氧基乙氧基)乙基]-10H-吩噻嗪在结构上相关的化合物,并评估了它们的抗菌、抗结核、抗氧化和抗癌活性。这些化合物显示出中等到显着的抗菌和抗真菌活性,表明它们在抗菌应用中的潜力 (Rajasekaran & Devi,2012)。
4. 在材料科学和生物化学中的应用
吩噻嗪衍生物,包括主题化合物,在材料科学和生物化学中获得了普及。它们以低氧化电位的给电子特性而闻名,使其适用于各种应用,包括作为蛋白质和 DNA 的标记物。这种多功能性突出了这些化合物在不同科学领域中的广泛应用 (Narule 等,2015)。
5. 在检测重金属离子中的应用
已经开发出与指定化合物在结构上相关的基于吩噻嗪的化学传感器,用于检测重金属离子,例如汞。这些传感器表现出高选择性和灵敏度,证明在环境监测和分析中有用 (Govindasamy 等,2021)。
属性
IUPAC Name |
10-[2-(2-methoxyethoxy)ethyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-19-12-13-20-11-10-18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOTZCDVQAKOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using MEEPT in NAqRFBs at elevated temperatures?
A2: While higher temperatures improve the kinetic and transport properties of MEEPT-based electrolytes, they can also accelerate decomposition processes. [] This trade-off between performance and durability highlights a critical challenge: identifying an optimal temperature range that maximizes performance without significantly compromising the lifespan of the battery. [] Further research is needed to determine the precise temperature thresholds for MEEPT and explore strategies to mitigate its degradation at elevated temperatures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)






![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
